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molecular formula C8H12N2O B8681814 6-amino-3-Pyridinepropanol

6-amino-3-Pyridinepropanol

Cat. No. B8681814
M. Wt: 152.19 g/mol
InChI Key: HCKCWQBSIISFMQ-UHFFFAOYSA-N
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Patent
US06586424B2

Procedure details

3-(6-Amino-pyridin-3-yl)-prop-2-yn-1-ol (7-2), 2.73 g (18.4 mmol) and Pd(OH)2 (0.27 g) were stirred in 30 mL EtOH (aminopyridine does not completely dissolve). Reaction was put under one atmosphere of H2 for 24 h. The reaction was filtered through a plug of celite, washed with EtOH, and concnetrated to afford the titled compound as an orange oil. 1H NMR (CDCl3) δ 7.90 (d, 1H, J=2.3 Hz), 7.31 (dd, 1H, J=2.4, 8.6 Hz), 6.43 (d, 1H, J=8.7 Hz), 4.38 (bs, 2H), 3.63 (t, 2H, J=7.5 Hz), 2.58 (t, 2H, J=7.2 Hz), 1.97 (bs, 1H), 1.82 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[C:9][CH2:10][OH:11])=[CH:4][CH:3]=1.NC1C=CC=CN=1>CCO.[OH-].[OH-].[Pd+2]>[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=N1)C#CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.27 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
does not completely dissolve)
CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a plug of celite
WASH
Type
WASH
Details
washed with EtOH

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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